molecular formula C22H27GdN3O11- B1142420 2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron CAS No. 113662-23-0

2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron

货号: B1142420
CAS 编号: 113662-23-0
分子量: 666.7 g/mol
InChI 键: MXZROTBGJUUXID-UHFFFAOYSA-J
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gadobenic acid, often used in its salt form gadobenate dimeglumine and known under the brand name MultiHance, is a linear gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) . Its primary research applications focus on enhancing visualization of the central nervous system (CNS) and liver. For CNS studies, it aids in detecting and visualizing lesions with an abnormal blood-brain barrier or abnormal vascularity in the brain and spine . As a hepatobiliary agent, it is taken up by functioning hepatocytes via the OATP1B1/B3 transporter and is excreted into the biliary canaliculi, which allows for delayed imaging of the liver parenchyma and biliary system . This makes it a valuable "combination agent" for researching focal liver lesions, as it provides both dynamic vascular phase information and delayed hepatobiliary phase information . The mechanism of action of gadobenic acid is based on its paramagnetic properties. The gadolinium ion (Gd3+) has seven unpaired electrons, and when placed in a magnetic field, it develops a large magnetic moment. This enhances the relaxation rates (shortening T1) of nearby water protons, leading to an increase in signal intensity (brightness) on T1-weighted MR images . A key differentiator of gadobenic acid from other GBCAs is the benzene ring in its BOPTA ligand, which confers weak, transient binding to serum proteins like albumin . This protein interaction slows molecular tumbling and results in a higher relaxivity compared to conventional agents, which can contribute to an improved contrast-to-noise ratio . The pharmacokinetics are characterized by a predominantly renal route of elimination, with 78-96% of the dose excreted in urine, and a minor fraction (0.6-4%) eliminated via the biliary system . Researchers should note that gadobenic acid is a linear GBCA. Linear agents have been associated with a greater propensity to release gadolinium and cause its deposition in tissues, including the brain, compared to more stable macrocyclic agents . While the clinical consequences of this deposition are not fully defined, and no evidence of harm has been established, regulatory agencies like the European Medicines Agency (EMA) have restricted its use in clinical practice. Specifically, the intravenous use of gadobenic acid is recommended to be limited to liver scans where its hepatobiliary properties provide a critical diagnostic benefit . All gadolinium-based agents carry a known risk of Nephrogenic Systemic Fibrosis (NSF) in patients with severe renal impairment . This product is strictly for laboratory research use only and must not be administered to humans.

属性

Key on ui mechanism of action

Gadobenate dimeglumine is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The large magnetic moment produced by the paramagnetic agent results in a large local magnetic field, which can enhance the relaxation rates of water protons in its vicinity leading to an increase of signal intensity (brightness) of tissue. In magnetic resonance imaging (MRI), visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with 1) differences in proton density; 2) differences of the spin-lattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadobenate dimeglumine decreases the T1 and T2 relaxation time in target tissues. At recommended doses, the effect is observed with the greatest sensitivity in the T1-weighted sequences.

CAS 编号

113662-23-0

分子式

C22H27GdN3O11-

分子量

666.7 g/mol

IUPAC 名称

2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron

InChI

InChI=1S/C22H31N3O11.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);/q;+3/p-4

InChI 键

MXZROTBGJUUXID-UHFFFAOYSA-J

手性 SMILES

[H+].[H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

规范 SMILES

[H+].C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

颜色/形态

Hygroscopic powder

密度

1.22 g/mL at 20 °C
pH = 6.5-7.5 ;  viscosity: 5.3 mPa at 27 °C;  density 1.220 mg/L at 20 °C /Multihance Injection/

熔点

124 °C

相关CAS编号

127000-20-8 (dimeglumine)

溶解度

Freely soluble in water
Soluble in methanol;  practically insoluble in n-butanol, n-octanol, chloroform

产品来源

United States

准备方法

Chelation of Gadolinium Oxide with Polyaminocarboxylic Acids

The foundational method for synthesizing gadobenate acid involves reacting gadolinium sesquioxide (Gd2O3\text{Gd}_2\text{O}_3) with a polyaminocarboxylic acid ligand, such as benzyloxypropionic tetraacetic acid (BOPTA). In a representative industrial process, gadolinium oxide and BOPTA are combined in a molar ratio of 1:2 in purified water. The mixture is heated to 90–100°C under reflux for 6–10 hours, forming a gadolinium-BOPTA complex. This step ensures complete chelation, with reaction progress monitored via pH stabilization and visual clarification of the solution.

Key parameters include:

  • Temperature control : Maintaining 90–100°C prevents ligand degradation while promoting efficient metal-ligand binding.

  • Stoichiometric balance : A 1:2 molar ratio of Gd2O3\text{Gd}_2\text{O}_3 to BOPTA minimizes unreacted starting materials.

Meglumine Salt Formation

Following chelation, the gadolinium-BOPTA complex is reacted with meglumine (1-deoxy-1-(methylamino)-D-glucitol) to form the water-soluble gadobenate dimeglumine salt. The meglumine solution is added at room temperature in a 1:1 molar ratio relative to BOPTA, with stirring for 2–3 hours. This step neutralizes the acidic groups of BOPTA, enhancing solubility and biocompatibility.

Sonochemical Synthesis: Accelerating Reaction Kinetics

Ultrasound-Assisted Chelation

Recent advances employ ultrasonic irradiation to reduce reaction times. In a sonochemical approach, gadolinium oxide and BOPTA are dispersed in water and subjected to ultrasound (20–40 kHz) for 30 minutes, achieving yields of 84–98%. The cavitation effect enhances mass transfer and disrupts aggregation, accelerating gadolinium-ligand coordination.

Advantages over thermal methods :

  • Time efficiency : Reaction completion in 30 minutes vs. 6–10 hours.

  • Energy savings : Ambient temperature operation eliminates heating costs.

Salt Formation Under Sonication

Meglumine is introduced during sonication, enabling simultaneous chelation and salt formation. This one-pot method reduces intermediate purification steps, yielding gadobenate dimeglumine directly with 89–96% purity.

Novel Industrial Methods for Enhanced Purity and Scalability

Resin Column Purification

Post-chelated solutions are filtered through activated macroporous resin columns (e.g., HP-20) to adsorb organic impurities. A 220 kg feed solution processed through HP-20 resin achieves 99.5% purity after elution with purified water. This step removes residual ligands, unreacted meglumine, and byproducts like lactams.

Crystallization Optimization

The purified solution is concentrated to 45–55% mass and crystallized by dropwise addition into anhydrous ethanol (1:5–6 weight ratio). Ethanol induces supersaturation, yielding high-purity crystals (99.9%) after 60 minutes of aging. Vacuum drying at 60°C for 12–16 hours produces a free-flowing powder suitable for pharmaceutical formulation.

Table 1: Comparative Analysis of Gadobenate Acid Synthesis Methods

MethodReaction TimeTemperature (°C)Yield (%)Purity (%)Scalability
Conventional Thermal6–10 hours90–10085–9099.5High
Sonochemical30 minutes25–3589–9898.5Moderate
Industrial (Resin)12–16 hours60–6595–9999.9High

Addressing Synthetic Challenges: Byproduct Formation and Environmental Impact

Mitigating Lactam Byproducts

Early methods suffered from lactam formation during ion-exchange steps due to cyclic condensation of BOPTA intermediates. Modern protocols adjust pH to 6.5–7.5 during resin purification, suppressing lactamization and reducing byproducts to <0.1%.

Sustainable Solvent Recovery

Ethanol used in crystallization is reclaimed via distillation, reducing waste. Patents report 90–95% solvent recovery rates, lowering production costs by 5–8% .

化学反应分析

Types of Reactions: Gadobenate dimeglumine primarily undergoes complexation reactions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its stable chelate structure .

Common Reagents and Conditions: The synthesis of gadobenate dimeglumine involves reagents such as gadolinium chloride and DTPA derivatives. The reaction is typically carried out in an aqueous medium under controlled pH conditions .

Major Products: The major product of the synthesis is gadobenate dimeglumine itself. The reaction is designed to maximize the yield of this stable complex, with minimal formation of side products .

科学研究应用

Clinical Applications

Gadobenic acid is indicated for use in MRI to visualize lesions with abnormal blood-brain barriers or vascularity in both adult and pediatric patients. Its primary applications include:

  • Central Nervous System Imaging : It is used to detect and characterize brain lesions, spinal cord abnormalities, and associated tissues. The agent enhances the contrast between normal and pathological tissues by altering the relaxation times of water protons in its vicinity, leading to improved signal intensity in T1-weighted sequences .
  • Magnetic Resonance Angiography : Gadobenic acid is employed to evaluate patients with known or suspected renal or aorto-ilio-femoral occlusive vascular diseases. This application allows for detailed visualization of blood vessels and helps assess vascular integrity .

Advanced Imaging Techniques

Recent advancements in MRI technology have expanded the applications of gadobenic acid beyond traditional imaging:

  • Dynamic Imaging : Gadobenic acid is utilized in dynamic MRI studies to assess liver function and detect focal liver lesions. The compound is taken up by hepatocytes during the hepatobiliary phase, providing critical information about liver structure and function .
  • Artificial Intelligence Integration : The incorporation of artificial intelligence in analyzing gadobenic acid-enhanced MRI findings has shown promise in predicting treatment responses and patient prognosis .
  • Radiomics and Radiogenomics : Emerging tools based on radiomic analysis of gadobenic acid-enhanced images are being developed to extract quantitative features that can predict disease outcomes and treatment responses .

Safety and Toxicity Studies

While gadobenic acid is widely used, safety concerns regarding gadolinium-based contrast agents have led to extensive research on their potential toxicity:

  • Tissue Deposition : Studies indicate that repeated administrations of gadolinium compounds can lead to tissue deposition, particularly in the brain, which raises concerns about long-term effects. Research has shown that linear GBCAs like gadodiamide result in higher tissue retention compared to macrocyclic agents like gadobenate dimeglumine .
  • Adverse Reactions : A systematic review highlighted that adverse events associated with gadobenic acid include immediate hypersensitivity reactions and nephrogenic systemic fibrosis (NSF). The risk profile appears comparable to other GBCAs, necessitating careful patient screening prior to administration .

Case Studies

Several case studies illustrate the practical applications of gadobenic acid in clinical settings:

  • Liver Imaging : In a study involving patients with suspected hepatobiliary disease, gadobenic acid was instrumental in accurately characterizing focal liver lesions through dynamic imaging techniques. The enhancement patterns observed during different phases provided valuable diagnostic information .
  • Nephrology Applications : In patients with renal impairment, gadobenic acid's safety profile was evaluated against other GBCAs. It was found to have a lower incidence of nephrotoxicity while still providing effective imaging capabilities for renal vasculature .

Comparative Data Table

The following table summarizes key characteristics and findings related to gadobenic acid compared to other GBCAs:

PropertyGadobenate DimeglumineGadodiamideGadopentetate Dimeglumine
Chemical StructureMacrocyclicLinearLinear
Common UsesCNS & vascular imagingGeneral MRIGeneral MRI
Risk of Tissue DepositionLowerHigherModerate
Common Adverse EffectsHypersensitivityNephrogenic systemic fibrosisHypersensitivity
Imaging Phase SensitivityHighModerateModerate

相似化合物的比较

Comparison with Similar Gadolinium-Based Contrast Agents

Structural and Stability Differences

GBCAs are categorized into linear and macrocyclic agents based on ligand structure. Gadobenic acid belongs to the linear class, which is less stable and more prone to transmetallation (gadolinium ion release) compared to macrocyclic agents.

Agent Structure Stability (log Kcond) NSF Risk
Gadobenic acid Linear 22.6 Intermediate
Gadodiamide Linear 16.9 High
Gadopentetic acid Linear 17.1 High
Gadoxetic acid Linear 23.0 Intermediate
Gadoteric acid Macrocyclic 25.6 Low
Gadobutrol Macrocyclic 21.8 Low

Key Findings :

  • Macrocyclic agents (e.g., gadoteric acid, gadobutrol) exhibit superior thermodynamic stability, minimizing gadolinium release and NSF risk .
  • Among linear agents, gadobenic acid and gadoxetic acid have higher stability constants, reducing NSF risk compared to gadodiamide and gadopentetic acid .

Key Findings :

  • Gadobenic acid and gadoxetic acid are the only linear GBCAs approved for liver imaging in Europe due to their hepatobiliary excretion .
  • Macrocyclic agents (e.g., gadoteric acid) are preferred for non-hepatic imaging due to superior safety profiles .
Nephrogenic Systemic Fibrosis (NSF)
  • High-risk linear agents (gadodiamide, gadopentetic acid) are contraindicated in CKD stages 4–5 .
  • Gadobenic acid is classified as intermediate-risk but is considered safe for hepatobiliary imaging in CKD patients under ACR guidelines if essential .
Hypersensitivity Reactions
  • Gadobenic acid was implicated in 42.8% of hypersensitivity cases with positive skin tests, significantly higher than other GBCAs (4.7%) .
Gadolinium Retention
  • Linear agents, including gadobenic acid, show persistent gadolinium deposition in the brain (dentate nucleus, globus pallidus) after repeated doses, unlike macrocyclics, which exhibit transient retention .
Analytical Interference

Gadobenic acid and other linear GBCAs interfere with serum iron assays via transmetallation:

Agent Interference Threshold Iron Recovery at 5 mM
Gadobenic acid 1.25 mM ~80%
Gadodiamide 2 mM 41%
Gadopentetic acid 3 mM Not reported
Macrocyclic agents No interference 100%

Mechanism : At acidic pH (4.0), linear GBCAs release gadolinium ions, which compete with Fe³⁺ for binding to transferrin, leading to artificially low iron readings .

Regulatory Status
  • EMA (2017) : Suspended most linear GBCAs except gadobenic acid and gadoxetic acid (restricted to liver imaging) .
  • FDA (2017) : Added warnings for gadolinium retention but allowed continued use of gadobenic acid with risk mitigation .

常见问题

Q. How to integrate Gadobenic acid with emerging imaging modalities (e.g., PET-MRI) for multimodal studies?

  • Answer: Develop dual-labeled probes (e.g., Gadobenic acid conjugated with ⁶⁸Ga-DOTA). Validate co-localization efficiency using autoradiography and MRI co-registration. Address challenges like signal interference via time-gated acquisition protocols .

Data Presentation and Reporting Standards

Q. What are the minimum data requirements for publishing Gadobenic acid studies in compliance with journal guidelines?

  • Answer: Include raw relaxivity values, pharmacokinetic curves, and toxicity thresholds (e.g., LD₅₀). For imaging, provide DICOM files or annotated SNR maps. Adhere to the Beilstein Journal’s standards for compound characterization and supplementary data archiving .

Q. How to structure a manuscript’s methods section to enable replication of Gadobenic acid experiments?

  • Answer: Detail synthesis steps, equipment models (e.g., Bruker Avance III HD NMR), and software versions (e.g., MATLAB R2025a). Use flowcharts for complex protocols. Reference publicly available datasets or code repositories for analytical scripts .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。